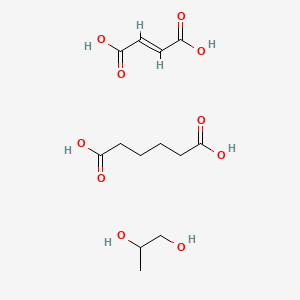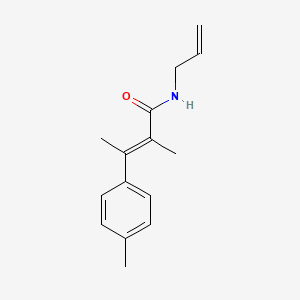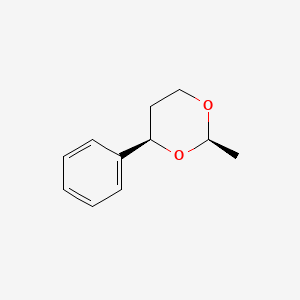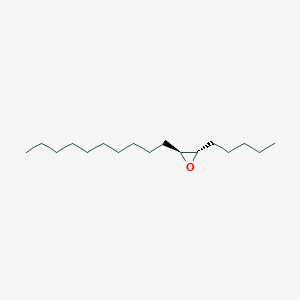
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is a synthetic polymer formed through the condensation reaction of hexanedioic acid, (2E)-2-butenedioic acid, and 1,2-propanediol. This polymer is known for its unique properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol typically involves a step-growth polymerization process. This process is a type of condensation polymerization where monomers with two or more reactive end groups react to form a polymer chain. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a metal oxide, to enhance the reaction rate and yield. The resulting polymer is then purified and processed into various forms, depending on its intended application .
化学反应分析
Types of Reactions
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain .
科学研究应用
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.
作用机制
The mechanism by which hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical properties and stability. The pathways involved in its action include hydrogen bonding, van der Waals forces, and covalent bonding with other molecules .
相似化合物的比较
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer has similar properties but differs in the monomers used in its synthesis.
Hexanedioic acid, polymer with 1,4-butanediol: Another similar compound with distinct mechanical and chemical properties.
Uniqueness
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is unique due to the presence of (2E)-2-butenedioic acid, which imparts specific mechanical and chemical properties to the polymer. This makes it suitable for applications requiring high-performance materials with enhanced stability and functionality .
属性
CAS 编号 |
60368-40-3 |
|---|---|
分子式 |
C13H22O10 |
分子量 |
338.31 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C4H4O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
InChI 键 |
PZERVBZCCZVTLY-JITBQSAISA-N |
手性 SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=CC(=O)O)C(=O)O |
相关CAS编号 |
60368-40-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)




![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
